
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a purine derivative and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is that it is relatively easy to synthesize in the lab. Additionally, it has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to develop effective treatments.
Direcciones Futuras
There are several future directions for the study of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione. One potential direction is to further investigate its anti-cancer properties and develop more effective treatments for various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and develop treatments for various diseases such as arthritis and cardiovascular diseases. Finally, future studies could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex process that requires skilled chemists and specialized equipment. The most common method of synthesis involves the reaction of 8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione with 3-phenylprop-2-enal in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicine. The compound has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.
Propiedades
Número CAS |
1278963-16-8 |
|---|---|
Nombre del producto |
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione |
Fórmula molecular |
C15H13BrN4O2 |
Peso molecular |
361.199 |
Nombre IUPAC |
8-bromo-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,18,21,22)/b8-5+ |
Clave InChI |
BUEUMGXJXDELIO-VMPITWQZSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



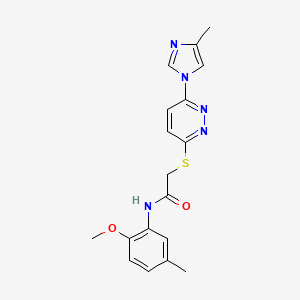
![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)
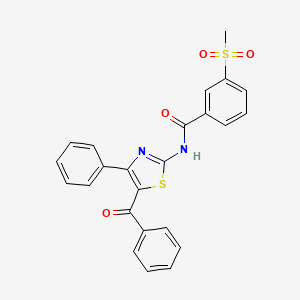
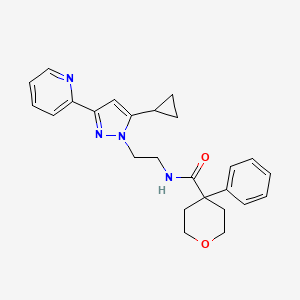

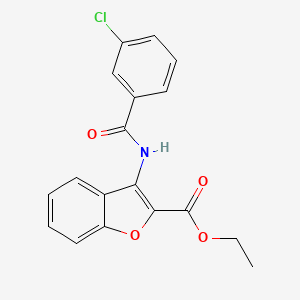
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2860315.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)
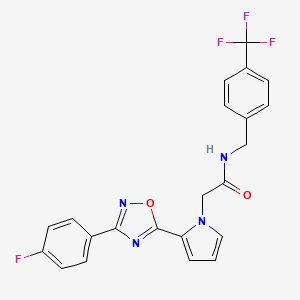
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
